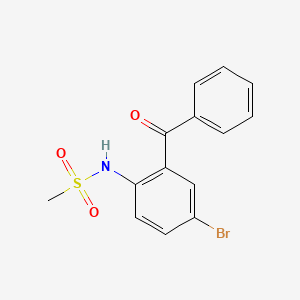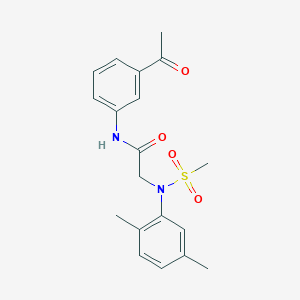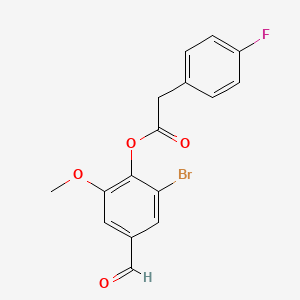![molecular formula C27H24O6 B3521395 4-{[2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid](/img/structure/B3521395.png)
4-{[2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid
Descripción general
Descripción
The compound “4-{[2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid” has a molecular formula of C27H24O6. It has an average mass of 444.476 Da and a monoisotopic mass of 444.157288 Da .
Synthesis Analysis
A novel method for the synthesis of (1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)acetic acids on solid phase has been reported. This method involves a tandem Michael–Michael cyclization with resin-bound propiolic acid as Michael acceptor and cyclohexanediones . New 1,8-dioxooctahydroxanthenes with substituents in the 2-, 3-, and 9-positions were obtained by cyclization with iodine from tandem Michael/Michael adducts .Molecular Structure Analysis
The molecular structure of this compound is complex, with a large number of carbon ©, hydrogen (H), and oxygen (O) atoms. The structure includes a xanthen-9-yl group, a phenoxy group, and a benzoic acid group .Chemical Reactions Analysis
The synthesis of 1,8-dioxoxanthenes represents a special situation since they have rarely been reported as products of base- or acid-catalyzed condensation between 1,3-diones and aldehydes or b-keto esters . Saccharin sulfonic acid (SaSA) is utilized as a highly efficient, green and inexpensive sulfonic acid-containing catalyst for the following one-pot multi-component organic transformations: (i) the condensation of dimedone (2 eq.) with aromatic aldehydes (1 eq.) leading to 1,8-dioxo-octahydroxanthenes, and (ii) the reaction of 2-naphthol (2 eq.) with arylaldehydes (1 eq.) leading to 14-aryl-14H-dibenzo [a,j]xanthenes .Direcciones Futuras
The xanthene nucleus constitutes a structural unit that is present in many synthetic and natural products with diverse biological activities. These include anticancer, antiarrhythmic, antibacterial, anti-inflammatory, and antimalarial properties . Therefore, the development of novel and efficient methods to produce this widespread molecule could be of interest for biological screening .
Propiedades
IUPAC Name |
4-[[2-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O6/c28-19-6-3-9-22-25(19)24(26-20(29)7-4-10-23(26)33-22)18-5-1-2-8-21(18)32-15-16-11-13-17(14-12-16)27(30)31/h1-2,5,8,11-14,24H,3-4,6-7,9-10,15H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSXQPNCTYKMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CC=C4OCC5=CC=C(C=C5)C(=O)O)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3521326.png)
![2,4-dichloro-1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B3521340.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3521348.png)
![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B3521377.png)
![2-bromo-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B3521396.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3521402.png)
![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B3521405.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B3521406.png)



![N~2~-(2,4-dimethoxyphenyl)-N-(3-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3521425.png)
![N-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B3521430.png)
